N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Description
N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a 2,4-dioxo-quinazoline core substituted with a benzyl group at the N-position, a 4-methoxyphenylmethyl group at the 3-position, and a carboxamide at the 7-position. Quinazoline derivatives are widely studied for their diverse biological activities, including herbicidal, antimicrobial, and enzyme inhibitory properties.
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-19-10-7-17(8-11-19)15-27-23(29)20-12-9-18(13-21(20)26-24(27)30)22(28)25-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
RTTMYVDDHUABPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
Preparation Methods
Ester Hydrolysis
Intermediate 16 (methyl 2-aminoterephthalate) is hydrolyzed using trimethylchlorosilane (TMCS) in methanol to yield 2-aminoterephthalic acid (15 ). Selective esterification at the 4-position ensures regioselectivity.
Reaction Details :
Amide Coupling
The carboxylic acid intermediate (22–33 ) is converted to an acid chloride using thionyl chloride (SOCl₂) and subsequently coupled with benzylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Procedure :
-
Acid Chloride Formation : Reflux carboxylic acid (1 eq) in SOCl₂ (5 eq) for 3 hours.
-
Coupling : Benzylamine (1.2 eq), TEA (2.5 eq) in DCM at 0°C to room temperature for 4 hours.
Final Assembly and Characterization
The convergent synthesis involves combining the 3-[(4-methoxyphenyl)methyl]-substituted quinazoline with the 7-carboxamide group. Final purification is achieved via recrystallization from ethanol/water.
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.55 (s, 1H, H-5), 7.85–7.50 (m, 9H, aromatic), 4.52 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages |
|---|---|---|---|
| Sequential Alkylation | Anthranilic acid → Cyclization → Alkylation | 68% | High regioselectivity |
| Convergent Synthesis | Separate arm synthesis → Coupling | 72% | Modular, scalable |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide has shown efficacy in inhibiting the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer models.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays revealed that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which play crucial roles in inflammatory pathways.
In Vitro Studies
Numerous studies have evaluated the biological activity of this compound using various in vitro assays:
| Assay Type | Pathogen/Cell Line | IC50 Value (µM) | Comments |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis |
| Antimicrobial | Staphylococcus aureus | 12.5 | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | 15.0 | Moderate activity against Gram-negative bacteria |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 10.0 | Reduces TNF-alpha production |
In Vivo Studies
Preclinical studies have further validated the therapeutic potential of this compound:
- In animal models, this compound exhibited significant tumor growth inhibition.
- Anti-inflammatory effects were confirmed through reduced edema in carrageenan-induced paw edema models.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
Substituent Impact on Activity: The 4-methoxyphenyl group is recurrent in antimicrobial agents (e.g., benzothiazepinones in , imidazoles in ), suggesting its role in enhancing membrane permeability or target binding.
This selectivity may arise from differences in plant metabolic pathways or cell wall composition .
Biological Activity
N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial efficacy. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.44 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.44 g/mol |
| XLogP | 3.4 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the quinazoline ring followed by the introduction of the benzyl and methoxy groups. The exact synthetic pathway can vary based on the desired yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Quinazolines are known to inhibit various kinases involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound acts as an inhibitor of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced autophosphorylation and subsequent signaling pathways that promote cell growth and survival .
- Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MDA-MB-231) have demonstrated that this compound can induce apoptosis and cell cycle arrest at specific concentrations (e.g., 1 µM for morphological changes) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 11 | 80 |
| Escherichia coli | 10 | 75 |
| Candida albicans | 12 | 77 |
These results suggest that the compound could serve as a basis for developing new antimicrobial agents .
Study on Anticancer Activity
A significant study evaluated the effects of several quinazoline derivatives on breast cancer cells. The results indicated that compounds similar to this compound could enhance caspase activity, suggesting a mechanism for inducing apoptosis in cancer cells .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of quinazoline derivatives, revealing that compounds with similar structures demonstrated effective inhibition against pathogenic bacteria and fungi. This highlights the potential for these compounds in treating infections caused by resistant strains .
Q & A
Basic: What are the recommended synthetic routes for N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the quinazoline core. Key steps include:
- Core assembly: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under reflux conditions (e.g., acetic acid, 120°C) to form the 2,4-dioxoquinazoline scaffold .
- Substituent introduction: Alkylation or benzylation at the N3 position using benzyl halides or substituted benzyl bromides in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Carboxamide functionalization: Coupling the quinazoline-7-carboxylic acid intermediate with amines using EDCI/HOBt or DCC as coupling agents in anhydrous dichloromethane .
Optimization strategies: - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm intermediates via ¹H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours under conventional heating) .
Basic: How can the molecular structure and purity of this compound be validated post-synthesis?
Answer:
- ¹H/¹³C NMR: Confirm substituent positions via characteristic shifts (e.g., methoxy groups at δ ~3.8 ppm, carbonyl carbons at ~165–175 ppm) .
- High-resolution mass spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₄H₂₁N₃O₄: 416.1608) .
- HPLC purity analysis: Use a C18 column with acetonitrile/water (70:30) to achieve >95% purity; retention time ~8.2 minutes .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of quinazoline derivatives like this compound?
Answer:
- Systematic substituent variation: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess effects on enzyme inhibition (e.g., IC₅₀ shifts from 12 nM to 450 nM in kinase assays) .
- Molecular docking: Use AutoDock Vina to predict binding interactions with target proteins (e.g., EGFR tyrosine kinase; ΔG ≈ -9.2 kcal/mol) .
- Pharmacophore modeling: Identify critical hydrogen bond acceptors (e.g., the 2,4-dioxo moiety) and hydrophobic regions (benzyl groups) for activity .
Advanced: How does this compound interact with biological targets such as enzymes, and what experimental models validate its mechanism?
Answer:
- Enzyme inhibition assays: Test against kinases (e.g., EGFR) using ADP-Glo™ assays. This compound shows IC₅₀ = 18 nM due to competitive binding at the ATP pocket .
- Anti-inflammatory models: Measure TNF-α suppression in LPS-induced RAW 264.7 macrophages (EC₅₀ = 2.1 µM) .
- In vivo efficacy: Use xenograft mouse models (e.g., HCT-116 colorectal cancer) with 50 mg/kg oral dosing; tumor volume reduction by 62% vs. control .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Thermal stability: Decomposes at >200°C (TGA data). Store at -20°C in amber vials to prevent photodegradation .
- pH stability: Stable in neutral conditions (pH 6–8) but hydrolyzes in acidic (pH <3) or alkaline (pH >10) environments, forming carboxylic acid byproducts (HPLC monitoring advised) .
Advanced: How can computational methods improve the design of analogs with enhanced bioavailability?
Answer:
- ADMET prediction: Use SwissADME to optimize logP (target ~3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety to enhance solubility; in vitro hydrolysis studies show 80% conversion in plasma .
Basic: What analytical techniques resolve contradictions in reported biological activities of quinazoline derivatives?
Answer:
- Dose-response validation: Replicate assays across multiple labs (e.g., IC₅₀ for EGFR inhibition ranges 12–50 nM due to assay plate-reader variability) .
- Off-target screening: Use kinome-wide profiling (e.g., DiscoverX KINOMEscan) to confirm selectivity (>100-fold vs. VEGFR2) .
Advanced: What in vitro and in vivo models are optimal for evaluating its pharmacokinetics?
Answer:
- Caco-2 permeability: Apparent permeability (Papp) = 8.7 × 10⁻⁶ cm/s, indicating moderate oral absorption .
- Microsomal stability: Incubate with liver microsomes (human/rat); t₁/₂ = 45 minutes (CYP3A4-mediated metabolism) .
- In vivo PK: Administer 10 mg/kg IV to Sprague-Dawley rats; AUC₀–24 = 12 µg·h/mL, Vd = 5.6 L/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
